4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H7BrClFO3S and a molecular weight of 365.61 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound is used in the study of biological pathways and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the fluorine atom.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of the bromo and fluoro substituents.
Uniqueness
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These substituents can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO3S/c13-11-7-9(3-6-12(11)15)18-8-1-4-10(5-2-8)19(14,16)17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUZLPJAXVIPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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